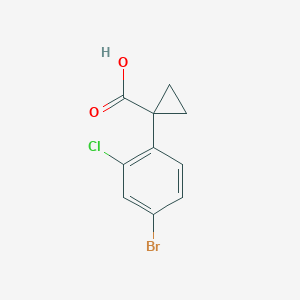
1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrClO2 It is a cyclopropane derivative featuring both bromine and chlorine substituents on the phenyl ring
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the reaction of 4-bromo-2-chlorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid. Industrial production methods may involve similar cyclopropanation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents on the phenyl ring, such as:
- 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
The uniqueness of this compound lies in the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H8BrClO2 |
|---|---|
Peso molecular |
275.52 g/mol |
Nombre IUPAC |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrClO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Clave InChI |
QJJCZQZDNVRCPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=C(C=C2)Br)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















